molecular formula C8H14ClN3OS B3013659 N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride CAS No. 2305949-09-9

N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride

Cat. No.: B3013659
CAS No.: 2305949-09-9
M. Wt: 235.73
InChI Key: KZRBIHBCPGLTNI-UHFFFAOYSA-N
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Description

N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride is a tertiary amine derivative of aniline, characterized by a dimethylaminosulfonimidoyl (-S(O)(N(CH₃)₂)NH-) substituent on the benzene ring, with a hydrochloride counterion. The hydrochloride salt enhances solubility in polar solvents like methanol or ethanol, a property critical for its use in pharmaceutical or polymer synthesis .

Properties

IUPAC Name

N-(dimethylaminosulfonimidoyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS.ClH/c1-11(2)13(9,12)10-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H2,9,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRBIHBCPGLTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=N)(=O)NC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride can be synthesized through several methods. One common approach involves the reaction of aniline with dimethylamine and sulfur dioxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions are common, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of catalysts like palladium or platinum to facilitate the reaction.

Major Products

The major products formed from these reactions include various sulfonyl and amine derivatives, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Synthetic Chemistry Applications

1.1 Synthesis of Sulfonimidamides

N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride can be utilized in the synthesis of sulfonimidamides through nucleophilic substitution reactions. The compound serves as a versatile precursor, allowing for the formation of various sulfonimidamide derivatives. Research indicates that using N-chlorosuccinimide as a halogenating agent with sulfinamides can yield sulfonimidamides in high efficiency (up to 94% yield) under mild conditions .

1.2 SuFEx Chemistry

The compound plays a significant role in sulfur(VI) fluoride exchange (SuFEx) reactions. Sulfonimidoyl fluorides derived from N-(Dimethylaminosulfonimidoyl)aniline have been shown to participate in SuFEx chemistry, leading to the formation of functional polymers and other useful materials . These reactions demonstrate the utility of the compound in creating complex molecular architectures.

Medicinal Chemistry Applications

2.1 Drug Development

The unique properties of sulfonimidamides make them valuable in drug discovery and development. They have been investigated as potential drug candidates due to their ability to interact with biological targets effectively. For instance, sulfonimidates derived from N-(Dimethylaminosulfonimidoyl)aniline have been explored for their roles as alkyl transfer reagents, contributing to the synthesis of bioactive compounds .

2.2 Antimicrobial Activity

Recent studies have indicated that sulfonamidic compounds exhibit antimicrobial properties, making them candidates for antibiotic development. The structural features of this compound may enhance its efficacy against various pathogens, warranting further investigation into its pharmacological potential .

Materials Science Applications

3.1 Polymer Synthesis

This compound has been applied in the synthesis of advanced materials, particularly polymers that exhibit desirable mechanical and chemical properties. The incorporation of sulfonimidamide functionalities into polymer chains has been shown to improve thermal stability and solubility .

3.2 Dyes and Pigments

The compound's reactivity allows it to be used in the preparation of dyes and pigments through coupling reactions with alkenes and other nucleophiles. This application is particularly relevant for developing environmentally friendly dyes that are stable under various conditions .

Data Tables

Application AreaSpecific Use CaseYield/Effectiveness
Synthetic ChemistrySynthesis of sulfonimidamidesUp to 94% yield
Medicinal ChemistryAntimicrobial activityEffective against pathogens
Materials SciencePolymer synthesisImproved thermal stability
Materials ScienceDye and pigment preparationStable under various conditions

Case Studies

  • Case Study 1: Synthesis Efficiency
    In a study focusing on the synthesis of sulfonimidamides, researchers utilized N-chlorosuccinimide with various amines, achieving yields between 50-97%. This highlights the compound's versatility in synthetic applications .
  • Case Study 2: Antimicrobial Properties
    A series of tests conducted on sulfonamidic compounds derived from N-(Dimethylaminosulfonimidoyl)aniline indicated significant antimicrobial activity against Gram-positive bacteria, suggesting potential for new antibiotic formulations .
  • Case Study 3: Polymer Development
    Research demonstrated that incorporating sulfonimidamide functionalities into polymer matrices resulted in materials with enhanced mechanical properties and thermal resistance, showcasing its application in material science .

Mechanism of Action

The mechanism by which N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes. This modulation is often achieved through the formation of covalent bonds or non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride and analogous compounds.

Table 1: Comparative Analysis of Aniline Hydrochloride Derivatives

Compound Name Molecular Formula Molecular Weight Functional Groups Synthesis Method Melting Point (°C) Solubility Key Applications Toxicity/Bioactivity
This compound C₈H₁₂ClN₃OS 245.72 (calc.) -SO(N(CH₃)₂)NH-, HCl Not reported (inferred: acid hydrolysis of acetamide intermediates) N/A Likely polar solvents Pharmaceutical intermediates No direct data; sulfonimidoyl groups may modulate toxicity
3-[(Phenylsulfonyl)methyl]aniline hydrochloride C₁₃H₁₄ClNO₂S 283.78 -SO₂C₆H₅-CH₂-, HCl Hydrolysis of acetamide with HCl/EtOH Not reported Ethanol, methanol Enzyme inhibition studies Not reported
2-[(Dimethylamino)methyl]aniline hydrochloride C₉H₁₅ClN₂ 186.68 -CH₂N(CH₃)₂, HCl Alkylation of aniline derivatives N/A Polar solvents Ligand in catalysis Tertiary amines generally lower acute toxicity
Aniline hydrochloride C₆H₈ClN 129.59 -NH₂, HCl Neutralization of aniline with HCl 198–200 Water, ethanol Fentanyl synthesis intermediate Carcinogenic in rats (spleen tumors)
Glutaconaldehydedianil hydrochloride C₁₇H₁₇ClN₂ 284.78 Conjugated diene, two aniline groups Condensation of aldehydes with aniline 173–175 Methanol (insoluble in water) Dye intermediates No data
N-Methyl-4-(methylsulfonyl)aniline hydrochloride C₈H₁₂ClNO₂S 221.70 -SO₂CH₃, -N(CH₃)₂, HCl Sulfonation/alkylation of aniline N/A Polar solvents Pharma intermediates Not reported

Key Comparisons

Structural Differences: Sulfonimidoyl vs. Sulfonyl Groups: The sulfonimidoyl group (-SO(NR₂)NH-) in the target compound differs from sulfonyl (-SO₂-) groups in analogs like 3-[(Phenylsulfonyl)methyl]aniline hydrochloride. Amine Substituents: The dimethylamino group in 2-[(Dimethylamino)methyl]aniline hydrochloride confers basicity, while the conjugated diene in glutaconaldehydedianil hydrochloride enables π-π interactions in dye chemistry .

Synthetic Routes: Most aniline hydrochlorides are synthesized via hydrolysis (e.g., acetamide intermediates under HCl/ethanol) or direct neutralization (e.g., aniline + HCl) . The target compound’s synthesis likely mirrors these methods but requires sulfonimidoyl group introduction, possibly via sulfur-nitrogen coupling reactions.

Physicochemical Properties: Solubility: Hydrochloride salts generally enhance solubility in polar solvents. Thermal Stability: Higher molecular weight compounds (e.g., glutaconaldehydedianil hydrochloride) exhibit elevated melting points (~173–175°C) compared to simpler derivatives like aniline hydrochloride (198–200°C) .

Applications :

  • Pharmaceuticals : Aniline hydrochloride is a precursor to fentanyl , while sulfonamide/sulfonimidoyl derivatives are explored as enzyme inhibitors (e.g., dihydrofolate reductase) .
  • Materials Science : Polyaniline hydrochloride derivatives form conductive polymers (e.g., emeraldine salt) , though the target compound’s sulfonimidoyl group may hinder polymerization.

Toxicity: Aniline hydrochloride is carcinogenic in rats, inducing splenic tumors . Tertiary amines (e.g., 2-[(Dimethylamino)methyl]aniline hydrochloride) may exhibit lower acute toxicity due to reduced metabolic activation .

Biological Activity

N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological applications based on diverse scientific literature.

The synthesis of N-(Dimethylaminosulfonimidoyl)aniline involves the reaction of an aniline derivative with sulfonimidoyl chlorides. The process typically utilizes nucleophilic substitution mechanisms, with various electrophiles being tested for efficiency. For instance, studies have shown that using N-chlorosuccinimide (NCS) as a chlorinating agent can yield sulfonimidamides in high yields, demonstrating the compound's versatility in organic synthesis .

The biological activity of N-(Dimethylaminosulfonimidoyl)aniline is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. This interaction can lead to alterations in enzyme activity or gene expression, contributing to its pharmacological effects.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases where these enzymes are overactive.
  • Antimicrobial Activity : Preliminary studies suggest that N-(Dimethylaminosulfonimidoyl)aniline exhibits antimicrobial properties, potentially making it useful against certain bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Anticancer Activity : Research has indicated that derivatives of sulfonimidamides can exhibit anticancer properties by inducing apoptosis in cancer cells. A study highlighted the effectiveness of similar compounds in inhibiting tumor growth in vitro and in vivo models .
  • Toxicological Studies : Toxicological evaluations have been conducted to assess the safety profile of N-(Dimethylaminosulfonimidoyl)aniline. Results indicate a moderate toxicity level, necessitating further investigation into its therapeutic index .

Data Tables

StudyBiological ActivityFindings
AnticancerInduced apoptosis in cancer cell lines
ToxicologyModerate toxicity observed in animal models
AntimicrobialEffective against specific bacterial strains

Q & A

Basic: What are the recommended synthetic methodologies for N-(dimethylaminosulfonimidoyl)aniline hydrochloride, and how do reaction conditions influence yield?

Answer:
The synthesis of sulfonimidoyl derivatives typically involves sulfonylation of aniline precursors followed by imination. For example, analogous compounds like N-(3-(chloromethyl)phenyl)methanesulfonamide are synthesized via reaction of 3-(chloromethyl)aniline hydrochloride with methanesulfonyl chloride in the presence of triethylamine (Et3N) in tetrahydrofuran (THF) under inert conditions . Key factors include:

  • Stoichiometry: Excess methanesulfonyl chloride (1.2–1.5 eq) ensures complete conversion of the amine.
  • Temperature: Room temperature (20–25°C) minimizes side reactions like hydrolysis.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.
    Yield optimization requires strict control of moisture and oxygen to prevent degradation of intermediates.

Advanced: How can competing reaction pathways during sulfonimidoyl functionalization be mitigated in mechanochemical synthesis?

Answer:
Mechanochemical synthesis (e.g., ball milling) avoids solvents but risks side reactions due to high-energy collisions. For aniline hydrochloride derivatives, competing pathways like over-sulfonylation or oxidation are mitigated by:

  • Additive screening: Catalytic iodine (0.5–1 mol%) suppresses free radical formation .
  • Stepwise reagent addition: Sequential addition of sulfonyl chloride and dimethylamine ensures controlled imination.
  • Kinetic monitoring: In-situ Raman spectroscopy detects intermediate sulfonamide formation (characteristic S=O stretch at 1150 cm<sup>−1</sup>) to adjust milling time .

Basic: What spectroscopic techniques are critical for characterizing N-(dimethylaminosulfonimidoyl)aniline hydrochloride, and how are data interpreted?

Answer:

  • <sup>1</sup>H NMR: Aromatic protons (δ 7.2–7.8 ppm, multiplet) and dimethylamino groups (δ 2.8–3.1 ppm, singlet) confirm substitution patterns.
  • FT-IR: Sulfonimidoyl groups show S=O stretches at 1120–1160 cm<sup>−1</sup> and N–S stretches at 920–950 cm<sup>−1</sup> .
  • UV/Vis: λmax at 235–288 nm (π→π* transitions in aromatic systems) correlates with conjugation extent .

Advanced: How do pH and counterion selection impact the stability of aniline hydrochloride derivatives in aqueous systems?

Answer:

  • pH dependence: Aniline hydrochloride (pKa ~4.6) precipitates at pH >5 due to deprotonation. Buffered solutions (pH 3–4) stabilize the protonated form .
  • Counterion effects: Chloride (Cl<sup>−</sup>) enhances solubility in polar solvents (e.g., methanol) compared to sulfate .
  • Long-term stability: Storage at −20°C in desiccated amber vials prevents hydrolysis and photodegradation .

Basic: What are the common impurities in sulfonimidoyl-aniline syntheses, and how are they resolved chromatographically?

Answer:
Typical impurities include:

  • Unreacted aniline: Detected via TLC (Rf 0.3 in ethyl acetate/hexane 1:3) and removed by washing with dilute HCl .
  • Di-sulfonylated byproducts: Separated using reverse-phase HPLC (C18 column, acetonitrile/water 70:30, retention time 12–14 min) .

Advanced: What computational methods predict the acid-base behavior of N-(dimethylaminosulfonimidoyl)aniline hydrochloride in non-aqueous solvents?

Answer:

  • DFT calculations: B3LYP/6-311+G(d,p) optimizes geometry and calculates proton affinity. The sulfonimidoyl group increases acidity (ΔpKa ~2 vs. aniline) due to electron-withdrawing effects .
  • Solvent modeling: COSMO-RS predicts solubility parameters in DMSO or THF, guiding solvent selection for reactions .

Basic: How is the purity of N-(dimethylaminosulfonimidoyl)aniline hydrochloride validated for pharmaceutical intermediate applications?

Answer:

  • HPLC-UV: ≥98% purity confirmed using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 235 nm .
  • Elemental analysis: C, H, N, S, and Cl content must align with theoretical values within ±0.3% .

Advanced: What mechanistic insights explain contradictory kinetic data in sulfonimidoyl transfer reactions?

Answer:
Discrepancies arise from:

  • Nucleophile dependency: Primary amines (e.g., methylamine) follow second-order kinetics, while bulky amines (e.g., tert-butylamine) exhibit steric hindrance, reducing rate constants by 50% .
  • Solvent polarity: In DMF, ion-pairing stabilizes transition states, whereas in THF, SN2 mechanisms dominate .

Basic: What are the handling and storage protocols to prevent decomposition of N-(dimethylaminosulfonimidoyl)aniline hydrochloride?

Answer:

  • Storage: −20°C in airtight, light-resistant containers under nitrogen.
  • Handling: Use dry gloves and anhydrous solvents to prevent hydrolysis.
  • Stability: Shelf life >5 years when moisture content <0.1% (Karl Fischer titration) .

Advanced: How do substituents on the aniline ring modulate the electronic properties of sulfonimidoyl derivatives?

Answer:

  • Electron-withdrawing groups (e.g., NO2): Redshift UV λmax by 20–30 nm and increase acidity (pKa ↓1–2 units) .
  • Electron-donating groups (e.g., OCH3): Enhance nucleophilicity at the sulfur center, accelerating sulfonimidoyl transfer reactions .

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